molecular formula C10H7FN2 B1604328 2-(7-Fluoro-1H-indol-3-yl)acetonitrile CAS No. 959236-14-7

2-(7-Fluoro-1H-indol-3-yl)acetonitrile

Cat. No. B1604328
CAS RN: 959236-14-7
M. Wt: 174.17 g/mol
InChI Key: IJVPOTDMLSUPJD-UHFFFAOYSA-N
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Description

2-(7-Fluoro-1H-indol-3-yl)acetonitrile is a chemical compound with the molecular formula C10H7FN2 and a molecular weight of 174.17 g/mol. It is a type of fluorophore, which are compounds that can emit light upon being excited .


Synthesis Analysis

The synthesis of similar compounds, such as 2-(1H-indol-3-yl)acetonitrile-based fluorophores, has been reported in the literature . These fluorophores were synthesized by incorporating various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .


Molecular Structure Analysis

The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units .


Chemical Reactions Analysis

The absorption of similar compounds in various solvents corresponds to S0 → S1 transitions and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .

Scientific Research Applications

Synthesis of Diverse Heterocyclic Frameworks

Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions . The chemistry of indole-based cycloadditions highlights their synthetic utility in accessing a wide array of heterocyclic architectures .

Optical Properties

2-(1H-indol-3-yl)acetonitrile based fluorophores exhibit high fluorescence quantum yield . The ground and excited state properties of the compounds were analysed in various solvents with different polarities .

Thermal Properties

These fluorophores also exhibit good thermal stability . This makes them excellent candidates for applications that require materials with high thermal resistance .

Electroluminescence Properties

The electroluminescence properties of 2-(1H-indol-3-yl)acetonitrile based fluorophores have been studied . They show electroluminescence at 564 nm, maximum current efficiency (CE) 0.687 cd A −1 and a maximum external quantum efficiency (EQE) of 0.24% .

Organic Electronic Materials

2-(1H-indol-3-yl)acetonitrile based fluorophores have potential applications in two photon-absorption, organic semiconductors, organic photovoltaics (OPVs), organic field effect transistors (OFET’s), information storage devices, nonlinear optics (NLO), sensors, organic light emitting diodes (OLEDs), etc .

Synthesis of New Fluorophores

A series of new fluorophores based on 2-(1H-indol-3-yl)acetonitrile incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine was designed and synthesised . The optical, electrochemical, thermal, and morphological properties of the fluorophores were studied using various spectroscopic techniques .

Future Directions

The future directions of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile and similar compounds could involve their use in the development of organic electronic materials due to their tunable optical and electrical properties . They could be used in applications such as two-photon absorption, organic semiconductors, organic photovoltaics (OPVs), organic field effect transistors (OFETs), information storage devices, nonlinear optics (NLO), sensors, and organic light emitting diodes (OLEDs) .

properties

IUPAC Name

2-(7-fluoro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVPOTDMLSUPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648000
Record name (7-Fluoro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Fluoro-1H-indol-3-yl)acetonitrile

CAS RN

959236-14-7
Record name (7-Fluoro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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